molecular formula C9H8BrNO2S2 B12986082 4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione

4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione

Cat. No.: B12986082
M. Wt: 306.2 g/mol
InChI Key: GKKCPDZNVMXDOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a brominated thiophene derivative with a thiomorpholine-3,5-dione precursor in the presence of a palladium catalyst and a boron reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Mechanism of Action

The mechanism of action of 4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8BrNO2S2

Molecular Weight

306.2 g/mol

IUPAC Name

4-[(3-bromothiophen-2-yl)methyl]thiomorpholine-3,5-dione

InChI

InChI=1S/C9H8BrNO2S2/c10-6-1-2-15-7(6)3-11-8(12)4-14-5-9(11)13/h1-2H,3-5H2

InChI Key

GKKCPDZNVMXDOM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC2=C(C=CS2)Br

Origin of Product

United States

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